molecular formula C60H116O7 B1683674 Tristearyl citrate CAS No. 7775-50-0

Tristearyl citrate

Cat. No. B1683674
CAS RN: 7775-50-0
M. Wt: 949.6 g/mol
InChI Key: UKBHVNMEMHTWQO-UHFFFAOYSA-N
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Description

Tristearyl citrate is a compound that is used as an emollient and skin conditioning agent . It is also known as 1,2,3-propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trioctadecyl ester . It is not found in nature .


Physical And Chemical Properties Analysis

Tristearyl citrate is a solid at room temperature . It is soluble in water, with a solubility of 8.999e-021 mg/L at 25 °C . Its elemental composition is C, 75.89; H, 12.31; O, 11.79 .

Scientific Research Applications

Citrate in Metabolism and Cancer

Citrate Transport and Metabolism

Citrate plays a crucial role in energy generation within cells, being a significant substrate for the Krebs' cycle. It is produced in the mitochondria and can be used for fatty acid synthesis, a process upregulated in cancer cells. The review focuses on the transport and metabolism changes in cancer cells, with a special focus on the prostate gland known for its high citrate production during normal function. The alterations in citrate-related metabolism and transport in prostate cancer are highlighted, linking these mechanisms to molecular biology and clinical applications (Mycielska et al., 2009).

Citrate's Role in Cell Cycle Arrest

Citrate-Induced Cell Cycle Arrest

Citrate, as a key intermediary in the tricarboxylic acid cycle, has shown to inhibit growth in several human cancer cells by inducing cell cycle arrest at the G2/M phase. This study demonstrates that citrate treatment stabilizes the formation of cyclin B1-phospho-cyclin-dependent kinase 1 complexes, leading to G2/M phase arrest in human pharyngeal squamous carcinoma cells. This process involves the inactivation of Akt-mediated signaling through the formation of p85α–PTEN complexes, providing insight into the mechanism by which citrate can influence cell growth and cancer treatment (Hung et al., 2019).

Citrate in Bone Health

Citrate and Bone Disorders

Citrate's association with bone metabolism is significant, with about 90% of the body's citrate found in mineralized tissues. Research has advanced in understanding citrate's involvement in bone metabolism, emphasizing its role in the pathophysiology and medical management of bone disorders. This comprehensive review summarizes the current knowledge on how citrate is involved in bone health, offering insights into potential therapeutic applications for bone-related diseases (Granchi et al., 2019).

Citrate in Renal Replacement Therapy

Calorie Provision from Citrate in Critical Care

Citrate is utilized as a regional anticoagulant in continuous renal replacement therapy, providing caloric intake in critically ill patients. This study calculates the calorie load from citrate in a patient group, showing that citrate continuous veno-venous haemofiltration can contribute significantly to the daily caloric intake of patients in intensive care, underscoring the importance of considering citrate's nutritional contribution in critical care settings (Rogers & Jenkins, 2020).

Future Directions

Tristearyl citrate is currently used in cosmetics and personal care products as an emollient and skin conditioning agent . Its future use may continue to be in these areas, with potential for expanded use as more is learned about its properties and potential benefits .

properties

IUPAC Name

trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H116O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h64H,4-56H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBHVNMEMHTWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H116O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064800
Record name Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
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Molecular Weight

949.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate

CAS RN

7775-50-0
Record name Tristearyl citrate
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Record name Tristearyl citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trioctadecyl ester
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Record name Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
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Record name Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
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Record name TRISTEARYL CITRATE
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Record name TRISTEARYL CITRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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